molecular formula C15H15ClN2O4 B12085402 Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester

Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester

Cat. No.: B12085402
M. Wt: 322.74 g/mol
InChI Key: MAEGLESFZMJTSQ-XFFZJAGNSA-N
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Description

Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester is a complex organic compound with a unique structure that combines a propanoic acid derivative with an imidazolidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester typically involves multiple steps. One common method starts with the preparation of 3-chloro-2,2-dimethylpropanoic acid, which is then esterified with 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenol under acidic conditions. The reaction conditions often require a catalyst, such as sulfuric acid, and the use of an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atom in the propanoic acid moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium cyanide under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2,2-dimethylpropanoic acid: A simpler analog with similar chemical properties.

    4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenol: Shares the imidazolidinylidene moiety but lacks the ester linkage.

Uniqueness

Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15ClN2O4

Molecular Weight

322.74 g/mol

IUPAC Name

[4-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenyl] 3-chloro-2,2-dimethylpropanoate

InChI

InChI=1S/C15H15ClN2O4/c1-15(2,8-16)13(20)22-10-5-3-9(4-6-10)7-11-12(19)18-14(21)17-11/h3-7H,8H2,1-2H3,(H2,17,18,19,21)/b11-7-

InChI Key

MAEGLESFZMJTSQ-XFFZJAGNSA-N

Isomeric SMILES

CC(C)(CCl)C(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2

Canonical SMILES

CC(C)(CCl)C(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

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